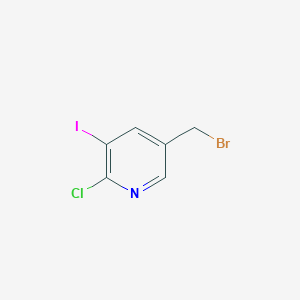
5-(Bromomethyl)-2-chloro-3-iodopyridine
概要
説明
5-(Bromomethyl)-2-chloro-3-iodopyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and iodo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-3-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce the chloro and iodo groups, followed by bromomethylation. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromomethylation, and iodine monochloride (ICl) for iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-chloro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen groups.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the reagents and conditions used.
科学的研究の応用
5-(Bromomethyl)-2-chloro-3-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-chloro-3-iodopyridine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-2-chloro-3-iodopyridine
- 5-(Iodomethyl)-2-chloro-3-iodopyridine
- 5-(Bromomethyl)-2-chloro-3-bromopyridine
Uniqueness
5-(Bromomethyl)-2-chloro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. The combination of bromomethyl, chloro, and iodo groups allows for diverse chemical transformations and applications in various fields.
特性
IUPAC Name |
5-(bromomethyl)-2-chloro-3-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNGEGBIKSXTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-methoxyethyl)urea](/img/structure/B2830059.png)
![3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2830060.png)
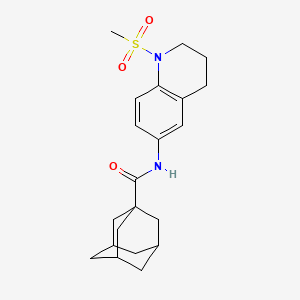
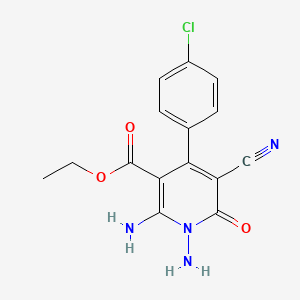
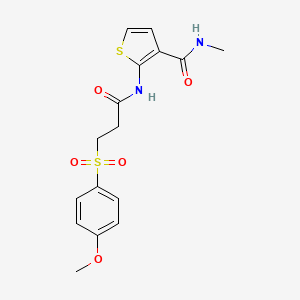
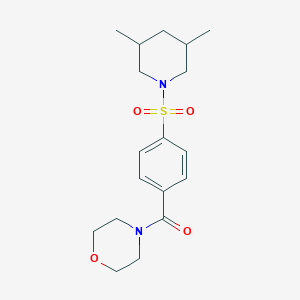
![2,4,7-Trimethyl-6-[2-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2830069.png)
![6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![2-(ethylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2830075.png)
![N'-(2-Cyanophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2830076.png)
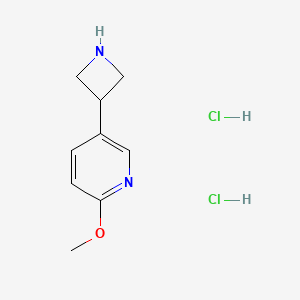


![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2830080.png)
